(5-Methylthiophen-2-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone
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Overview
Description
(5-Methylthiophen-2-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H25N3O2S and its molecular weight is 371.5. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds with structural features similar to "(5-Methylthiophen-2-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone" have been synthesized and shown to possess antimicrobial activities. A study by Mallesha and Mohana (2014) synthesized a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which exhibited good antimicrobial activity against various bacterial and fungal strains, suggesting that modifications to the piperidin-yl methanone structure can enhance antimicrobial properties Mallesha & Mohana, 2014.
Structural and Theoretical Studies
Research on related compounds has focused on their structural characterization and theoretical calculations. For instance, a study on the structural, thermal, and optical properties of a related compound by Karthik et al. (2021) provides insights into how modifications in the molecular structure can influence these properties. The study employed various spectroscopic techniques and X-ray crystallography, along with theoretical calculations, to understand the compound's behavior, which could be relevant for developing new materials with specific optical or thermal properties Karthik et al., 2021.
Catalysis and Chemical Reactions
Compounds featuring piperidine and thiophene groups have been studied for their catalytic activities and reactions. For example, research by Consiglio et al. (1981) into the reactions of piperidine with various substrates highlights the role of piperidine as a catalyst in nucleophilic substitutions, indicating the potential use of related compounds in facilitating or optimizing chemical reactions Consiglio et al., 1981.
Molecular Docking and Drug Discovery
Molecular docking studies of compounds with similar structures have been conducted to understand their interaction with biological targets. For instance, Shim et al. (2002) investigated the molecular interaction of a piperidine-containing compound with the CB1 cannabinoid receptor, providing valuable insights into how structural features affect binding affinity and activity at the receptor. Such studies are crucial for drug discovery efforts, especially in designing compounds with targeted biological activities Shim et al., 2002.
Mechanism of Action
Mode of Action
The presence of a thiophene ring and a piperidine ring in its structure suggests that it may interact with biological targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways. Compounds containing thiophene rings have been reported to possess a wide range of therapeutic properties, suggesting that this compound may affect multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s stability could be affected by temperature, light, and pH Moreover, the compound’s efficacy could be influenced by the biological environment, including the presence of other drugs, the patient’s genetic makeup, and the disease state
Properties
IUPAC Name |
(5-methylthiophen-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-14-6-7-18(26-14)20(24)23-10-8-15(9-11-23)13-25-19-12-16-4-2-3-5-17(16)21-22-19/h6-7,12,15H,2-5,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTNMAJSGHLZRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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